Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C9H12N2O3. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a pyrazine ring substituted with ethyl, methoxy, and methyl groups, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate typically involves the reaction of 3-methoxy-5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methylpyrazine-2-carboxylate
- 3-Alkyl-2-methoxypyrazines
- 2-Ethyl-3-methylpyrazine
Uniqueness
Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-methoxy-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(12)7-8(13-3)11-6(2)5-10-7/h5H,4H2,1-3H3 |
InChI Key |
ACCYBHRQQHHZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1OC)C |
Origin of Product |
United States |
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